molecular formula C10H11ClN4 B1488842 3-Azido-1-(4-chlorobenzyl)azetidine CAS No. 2098077-41-7

3-Azido-1-(4-chlorobenzyl)azetidine

Cat. No.: B1488842
CAS No.: 2098077-41-7
M. Wt: 222.67 g/mol
InChI Key: XBSGZWAUQKDICJ-UHFFFAOYSA-N
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Description

3-Azido-1-(4-chlorobenzyl)azetidine is a synthetic organic compound characterized by its azido group and chlorobenzyl moiety attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(4-chlorobenzyl)azetidine typically involves the following steps:

  • Azetidine Synthesis: The azetidine ring is constructed using methods such as cyclization reactions starting from linear precursors.

  • Chlorobenzyl Introduction: The chlorobenzyl group is introduced through a substitution reaction, where a suitable halogenated benzyl compound reacts with the azetidine ring.

  • Azido Group Addition: The azido group is introduced using azidation reactions, often involving reagents like sodium azide (NaN₃).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using catalysts, and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-(4-chlorobenzyl)azetidine can undergo various chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution Reactions: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) or nitrous acid (HNO₂) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution Reactions: Nucleophiles like alkyl halides or amines, often under basic conditions.

Major Products Formed:

  • Oxidation Products: Nitroso- or nitro-derivatives of the azetidine ring.

  • Reduction Products: Amino derivatives of the azetidine ring.

  • Substitution Products: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-Azido-1-(4-chlorobenzyl)azetidine has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Employed in bioconjugation techniques to label biomolecules and study biological processes.

  • Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

  • Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Azido-1-(4-chlorobenzyl)azetidine exerts its effects depends on its specific application. For example, in bioconjugation, the azido group can react with alkyne-functionalized molecules via click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.

Molecular Targets and Pathways Involved:

  • Click Chemistry: The azido group reacts with alkynes to form triazoles, which can be used to modify proteins, nucleic acids, and other biomolecules.

  • Bioconjugation: The compound can be used to attach fluorescent labels, drugs, or other functional groups to biomolecules.

Comparison with Similar Compounds

3-Azido-1-(4-chlorobenzyl)azetidine is unique due to its combination of azido and chlorobenzyl groups on an azetidine ring. Similar compounds include:

  • 1-Azido-4-chlorobenzene: Lacks the azetidine ring but contains the azido and chlorobenzyl groups.

  • 3-Azido-1-(4-bromobenzyl)azetidine: Similar structure but with a bromobenzyl group instead of chlorobenzyl.

Properties

IUPAC Name

3-azido-1-[(4-chlorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSGZWAUQKDICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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